Cas no 1698-59-5 (3(2H)-Pyridazinone,5-amino-6-chloro-2-phenyl-)
3(2H)-Pyridazinone,5-amino-6-chloro-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Pyridazinone,5-amino-6-chloro-2-phenyl-
- 5-amino-6-chloro-2-phenylpyridazin-3-one
- 5-Amino-6-chlor-2-phenyl-2H-pyridazin-3-on
- 5-amino-6-chloro-2-phenyl-2H-pyridazin-3-one
- 5-AMino-6-chloro-2-phenylpyridazin-3(2H)-one
- 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone
- 1698-59-5
- NSC19459
- DTXSID60168756
- 3(2H)-Pyridazinone, 5-amino-6-chloro-2-phenyl-
- 82GQC549JT
- 5-amino-6-chloro-2-phenyl-2,3-dihydropyridazin-3-one
- 5-amino-6-chloro-2-phenyl-pyridazin-3-one
- UNII-82GQC549JT
- NSC 19459
- NSC-19459
- SCHEMBL3983956
- DS-013780
-
- Inchi: 1S/C10H8ClN3O/c11-10-8(12)6-9(15)14(13-10)7-4-2-1-3-5-7/h1-6H,12H2
- InChI Key: BDOCEPSNUBOONQ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(N(C2C=CC=CC=2)N=1)=O)N
Computed Properties
- Exact Mass: 221.03600
- Monoisotopic Mass: 221.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- PSA: 60.91000
- LogP: 2.04930
3(2H)-Pyridazinone,5-amino-6-chloro-2-phenyl- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3(2H)-Pyridazinone,5-amino-6-chloro-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164343-1g |
5-amino-6-chloro-2-phenylpyridazin-3(2H)-one |
1698-59-5 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM164343-1g |
5-amino-6-chloro-2-phenylpyridazin-3(2H)-one |
1698-59-5 | 95% | 1g |
$742 | 2023-03-07 | |
| Alichem | A029195414-1g |
5-Amino-6-chloro-2-phenylpyridazin-3(2H)-one |
1698-59-5 | 95% | 1g |
$699.72 | 2022-04-02 |
3(2H)-Pyridazinone,5-amino-6-chloro-2-phenyl- Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3(2H)-Pyridazinone,5-amino-6-chloro-2-phenyl-
Introduction to 5-Amino-6-Chloro-2-Phenyl-3(2H)-Pyridazinone (CAS No. 1698-59-5)
5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone, with the CAS number 1698-59-5, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone make it a valuable candidate for various therapeutic applications.
The chemical structure of 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone consists of a pyridazinone core substituted with an amino group at the 5-position, a chlorine atom at the 6-position, and a phenyl group at the 2-position. These substituents play crucial roles in modulating the compound's biological activity and pharmacological properties. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity, while the chlorine atom and phenyl group contribute to the compound's lipophilicity and overall stability.
Recent studies have highlighted the potential of 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Specifically, it has been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
In addition to its anti-inflammatory properties, 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone has also demonstrated promising antiviral activity. Studies have shown that it can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry into host cells and inhibiting viral protein synthesis. This dual action makes it a potential candidate for the development of broad-spectrum antiviral drugs.
The anticancer potential of 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone has also been extensively investigated. Research published in Cancer Research has shown that this compound can induce apoptosis in various cancer cell lines by targeting multiple signaling pathways. It has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, it has demonstrated selective toxicity towards cancer cells while sparing normal cells, making it a promising lead compound for cancer therapy.
The pharmacokinetic properties of 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone have been studied to evaluate its suitability for drug development. In vitro and in vivo studies have shown that it exhibits good solubility, stability, and bioavailability. The compound is rapidly absorbed after oral administration and has a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, it has low toxicity and does not exhibit significant adverse effects at therapeutic doses.
To further enhance its therapeutic potential, researchers are exploring various modifications to the chemical structure of 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone. These modifications aim to improve its potency, selectivity, and pharmacokinetic properties. For example, substituting different functional groups at various positions on the pyridazinone core can enhance its binding affinity to target proteins or improve its metabolic stability.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone in treating various diseases. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and preliminary evidence of efficacy. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
In conclusion, 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone (CAS No. 1698-59-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for developing new drugs targeting inflammation, viral infections, and cancer. Ongoing research and clinical trials will continue to uncover its full therapeutic potential and contribute to advancements in healthcare.
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